5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via nucleophilic substitution
Biochemical Pathways
It is known that the compound is synthesized via nucleophilic substitution , which could potentially affect various biochemical pathways.
Result of Action
Some derivatives of thiadiazole have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid typically involves the bromination of thieno[2,3-d]thiadiazole followed by carboxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]thiadiazole-6-carboxylic acid: Lacks the bromine atom, leading to different reactivity and properties.
5-Chlorothieno[2,3-d]thiadiazole-6-carboxylic acid: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.
5-Fluorothieno[2,3-d]thiadiazole-6-carboxylic acid:
Uniqueness
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Biological Activity
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Structure and Properties
This compound is characterized by a thiadiazole ring with a bromine substituent at the fifth position and a carboxylic acid group at the sixth position. This structure allows for various interactions due to the presence of electronegative elements such as bromine and oxygen, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant anti-proliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of 2.44 µM, indicating potent anti-proliferative activity.
- HCT-116 (colon cancer) : Also showed notable inhibition, with molecular docking studies suggesting that the compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity .
The mechanisms of action appear to involve interference with cell cycle progression and induction of apoptosis. For instance, in MCF-7 cells, treatment with the compound increased the G0/G1 phase population while decreasing the S phase population .
Other Biological Activities
In addition to anticancer effects, thiadiazole derivatives have been investigated for other pharmacological activities:
- Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Antitubercular : Research indicates potential activity against Mycobacterium tuberculosis .
Study 1: Anticancer Activity
A study focused on a series of thiadiazole derivatives demonstrated that this compound significantly reduced cell viability in human leukemia and solid tumor models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls .
Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as STAT3 and CDK9. These studies suggest that specific functional groups within the compound are critical for its inhibitory effects on these targets, highlighting its potential as a lead compound for further development in cancer therapy .
Data Summary Table
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 2.44 | Inhibition of STAT3 and CDK9 |
Anticancer | HCT-116 | Not specified | Induction of apoptosis |
Antimicrobial | Various strains | Not specified | Inhibition of bacterial growth |
Anti-inflammatory | In vitro models | Not specified | Reduction of inflammatory markers |
Properties
IUPAC Name |
5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWWSBUFDOICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC2=C1SN=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.